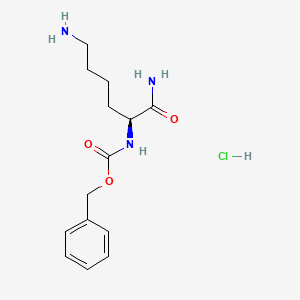
Z-3-(2-Naphthyl)-L-Alanin-Chlormethylketon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-3-(2-Naphthyl)-L-alanine chloromethylketone: is an organic compound that features a naphthyl group attached to an alanine derivative
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: The compound is used in the synthesis of various heterocyclic compounds, including quinolines and thiophenes
Biology and Medicine:
Potential Drug Development: Due to its unique structure, it may serve as a precursor or intermediate in the development of pharmaceutical agents.
Industry:
Material Science: The compound’s derivatives could be explored for applications in material science, such as the development of novel polymers or organic electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(2-Naphthyl)-L-alanine chloromethylketone typically involves the reaction of Z-3-(2-naphthyl)-3-chloro-2-propenal with various reagents. One common method involves the condensation of 3-chloro-3-(2-naphthyl)prop-2-enal with sulfanylacetic acid to produce naphthyl-substituted thiophene . Another method includes the reaction with aromatic amines to form naphthylimino enamines, which can undergo intramolecular cyclization to yield naphthyl-substituted quinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Z-3-(2-Naphthyl)-L-alanine chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds such as quinolines and thiophenes
Common Reagents and Conditions:
Aromatic Amines: Used in the formation of naphthylimino enamines.
Sulfanylacetic Acid: Utilized in the synthesis of naphthyl-substituted thiophenes.
Major Products:
Naphthyl-Substituted Quinolines: Formed through cyclization reactions with aromatic amines.
Naphthyl-Substituted Thiophenes: Produced via condensation with sulfanylacetic acid.
Wirkmechanismus
The mechanism of action of Z-3-(2-Naphthyl)-L-alanine chloromethylketone involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in substitution and cyclization reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-3-(2-Naphthyl)prop-2-enal: A related compound used in similar synthetic applications.
Naphthyl-Substituted Thiophenes and Quinolines: Compounds that share structural similarities and are synthesized using similar methods
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-chloro-1-naphthalen-2-yl-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-14-21(25)20(24-22(26)27-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-12,20H,13-15H2,(H,24,26)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGQIBPEMUTCE-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B612849.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)







![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
